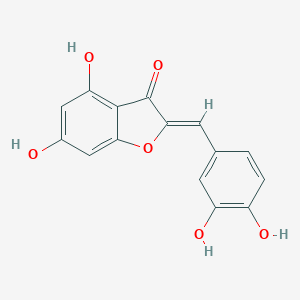
Aureusidin
描述
金黄素是一种天然存在的化合物,属于类黄酮的一种,称为橙酮。 它以赋予各种植物如向日葵和金鱼草鲜艳的黄色色调而闻名
作用机制
生化分析
Biochemical Properties
Aureusidin plays a significant role in biochemical reactions, particularly in the biosynthesis of aurones. The enzyme this compound synthase, a polyphenol oxidase homolog, catalyzes the hydroxylation and oxidative cyclization of chalcones to produce this compound . This enzyme is a 39-kilodalton, copper-containing glycoprotein that interacts with chalcones such as tetrahydroxychalcone and pentahydroxychalcone . The interaction involves the oxidation of these chalcones, leading to the formation of this compound, which contributes to the yellow coloration in flowers .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, this compound is involved in the regulation of flower coloration by affecting the expression of genes related to pigment biosynthesis . Additionally, this compound has been found to exhibit biological activities such as inhibition of hepatitis C virus RNA-dependent RNA polymerase, indicating its potential impact on cellular metabolism and viral replication .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. This compound synthase catalyzes the hydroxylation and oxidative cyclization of chalcones, leading to the formation of this compound . This process involves the binding of this compound synthase to chalcones, followed by the oxidation and cyclization reactions that produce this compound . The enzyme’s copper-containing active site plays a crucial role in these reactions, facilitating the transfer of electrons and the formation of the final product .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the regulation of gene expression and pigment biosynthesis in plants . In vitro and in vivo studies have demonstrated that this compound maintains its biological activity over time, although its stability may be influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects, such as antiviral activity and regulation of gene expression . High doses of this compound may lead to toxic or adverse effects, including potential cytotoxicity and disruption of cellular metabolism . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to flavonoid biosynthesis. The enzyme this compound synthase catalyzes the conversion of chalcones to this compound, a key step in the biosynthesis of aurones . This process involves the interaction of this compound with enzymes such as polyphenol oxidase and peroxidase, which facilitate the oxidation and cyclization reactions . This compound also interacts with cofactors such as copper ions, which are essential for the enzyme’s catalytic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific tissues, such as flower petals, are influenced by these interactions . The compound’s distribution is also affected by factors such as pH and the presence of other biomolecules that can bind to this compound and modulate its transport .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the vacuoles of plant cells, where it contributes to pigment biosynthesis and flower coloration . Targeting signals and post-translational modifications direct this compound to specific compartments within the cell, ensuring its proper localization and function . These modifications may include glycosylation, which can affect this compound’s stability and interactions with other biomolecules .
准备方法
合成路线和反应条件: 金黄素可以通过一种无保护、一锅法合成,该方法涉及在浓盐酸存在下,4,6-二羟基苯并呋喃酮与3,4-二羟基苯甲醛的缩合。 该方法可获得高纯度和良好产率的金黄素 . 另一种方法涉及用氧化铝催化O-甲基保护衍生物的缩合,然后用三溴化硼脱保护 .
工业生产方法: 金黄素的工业生产主要依赖于上述合成路线。 一锅法合成的简便性和效率使其成为大规模生产的首选方法 .
化学反应分析
反应类型: 金黄素会经历各种化学反应,包括羟基化和氧化环化。 金黄素合酶催化这些反应,将查耳酮转化为橙酮 .
常用试剂和条件:
羟基化: 需要氧气和特定的查耳酮底物。
氧化环化: 涉及使用氧气和氢离子
科学研究应用
金黄素表现出广泛的生物活性,使其在各种科学研究领域中具有价值:
相似化合物的比较
金黄素因其独特的取代模式和生物活性而在橙酮中独树一帜。 类似的化合物包括:
- 刺果毛素
- 海滨素
- 硫化素
这些化合物在结构上相似,但在特定的生物活性和应用方面有所不同 .
金黄素以其对黄嘌呤氧化酶的强抑制效果和广泛的生物活性而著称,使其成为各种科学和工业领域中极具吸引力的化合物。
属性
IUPAC Name |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-5-11(19)14-12(6-8)21-13(15(14)20)4-7-1-2-9(17)10(18)3-7/h1-6,16-19H/b13-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEFUVAYFSOUEA-PQMHYQBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028835 | |
| Record name | Aureusidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38216-54-5 | |
| Record name | Aureusidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38216-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aureusidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038216545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aureusidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AUREUSIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8B4XHN2DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


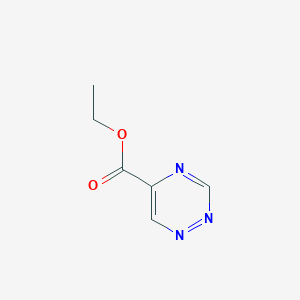
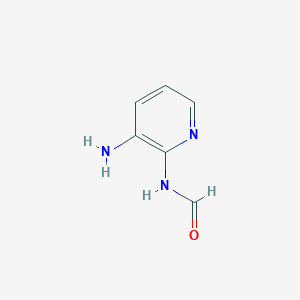

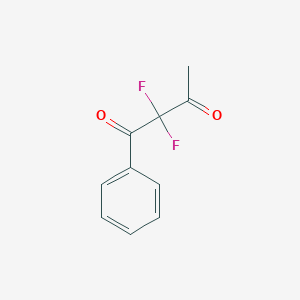
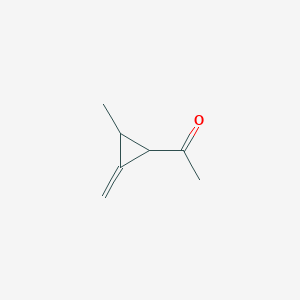
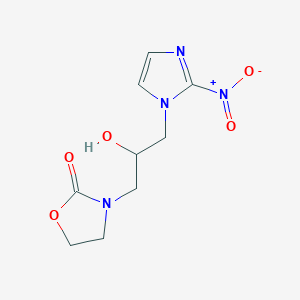
![(2Z)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]-2-trityloxyiminoacetic acid](/img/structure/B138770.png)
![(3R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione](/img/structure/B138771.png)
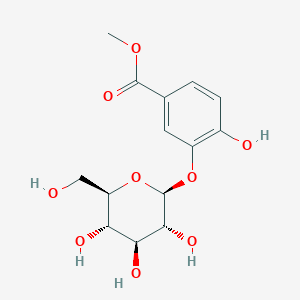
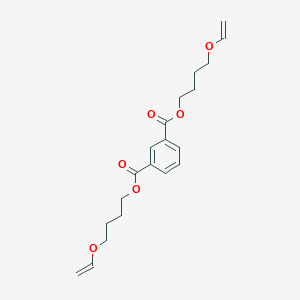
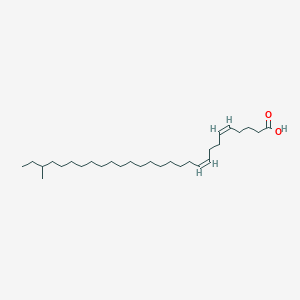
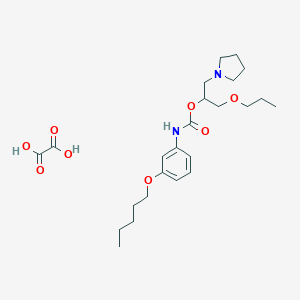
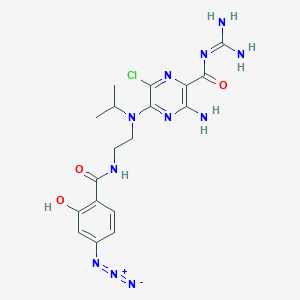
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)
